3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride

Histamine H2 receptor Structure-activity relationship Piperidinomethylphenoxypropylamine

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride (CAS 87766-25-4; free base CAS 73278-98-5) is a meta-substituted phenoxypropylamine derivative belonging to the piperidinomethylphenoxyalkylamine class. It is the primary active metabolite (desacetyl-roxatidine, M-1) of the H2-receptor antagonist prodrug roxatidine acetate and serves as the indispensable synthetic intermediate for multiple classes of histamine H2 receptor (H2R) antagonists, including cyanoguanidines (potentidine-type), squaramides, nitroethenediamines, and 1,2,5-thiadiazole-1-oxides.

Molecular Formula C15H26Cl2N2O
Molecular Weight 321.3 g/mol
Cat. No. B11764498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
Molecular FormulaC15H26Cl2N2O
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl
InChIInChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H
InChIKeyMVGPVEHFXRWIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Dihydrochloride: Identification, Pharmacological Lineage, and Procurement-Relevant Characteristics


3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride (CAS 87766-25-4; free base CAS 73278-98-5) is a meta-substituted phenoxypropylamine derivative belonging to the piperidinomethylphenoxyalkylamine class [1]. It is the primary active metabolite (desacetyl-roxatidine, M-1) of the H2-receptor antagonist prodrug roxatidine acetate and serves as the indispensable synthetic intermediate for multiple classes of histamine H2 receptor (H2R) antagonists, including cyanoguanidines (potentidine-type), squaramides, nitroethenediamines, and 1,2,5-thiadiazole-1-oxides [1][2]. The dihydrochloride salt form (C₁₅H₂₆Cl₂N₂O, MW 321.29) provides a defined stoichiometry with two equivalents of HCl per free base molecule, distinguishing it from the neutral free base (C₁₅H₂₄N₂O, MW 248.36, mp 70–76 °C) .

Why 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Dihydrochloride Cannot Be Replaced by Arbitrary Piperidinomethylphenoxyalkylamine Analogs


Substituting this compound with a structurally related analog—such as the para-substituted isomer, the free base form, or a morpholine-containing variant—introduces risks that propagate through every downstream application. The meta-substitution pattern (piperidin-1-ylmethyl at the 3-position of the phenoxy ring) defines the pharmacophoric geometry required for H2R antagonist activity; ortho- and para-substituted regioisomers exhibit fundamentally different structure-activity relationships (SAR), with additional aromatic substituents decreasing H2-antagonistic activity in the meta series while increasing activity in the ortho and para series [1]. The dihydrochloride counterion provides precise molar equivalence (exactly two HCl per amine), enabling accurate stoichiometric calculations for acylation, guanidinylation, or squaramide-forming reactions—a precision absent when using the hygroscopic, variable-purity free base [2]. Furthermore, the primary amine terminus is the sole reactive handle for constructing the urea-equivalent pharmacophore (cyanoguanidine, squaramide, nitroethenediamine) that determines downstream H2R affinity and selectivity; pre-derivatized analogs with blocked or modified amine groups cannot serve as universal building blocks and lock the user into a single target chemotype [3].

Quantitative Differentiation Evidence for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Dihydrochloride Versus Closest Comparators


Regiochemical Specificity: Meta-Substituted Scaffold Exhibits Distinct SAR from Ortho- and Para-Isomers on Guinea Pig Atrium H2R Assay

In a systematic SAR study of lamtidine analogs, Bonjean and Schunack (1988) compared ortho-, meta-, and para-substituted piperidinomethylphenoxypropylamine derivatives bearing additional aromatic substituents on the isolated guinea pig atrium H2R assay. For the meta-substituted scaffold (the substitution pattern of the target compound), introduction of an additional aromatic substituent consistently decreased H2-antagonistic activity. By contrast, in ortho- and para-substituted analogs, small (2-membered) substituents neighboring the propyloxy connecting chain increased H2-antagonistic activity [1]. This divergent SAR behavior means that the meta scaffold cannot be interchanged with ortho/para isomers without qualitatively altering the structure-activity profile of downstream derivatives. The target compound's meta-substitution pattern is the identical regiochemistry found in roxatidine, lamtidine, BMY-25368, and iodoaminopotentidine—all clinically or experimentally validated H2R antagonists [2][3].

Histamine H2 receptor Structure-activity relationship Piperidinomethylphenoxypropylamine

NBD-Labeled Derivatives Built from This Amine Scaffold Achieve pA₂ 7.5–8.0 on Guinea Pig Right Atrium, Matching Famotidine Potency

Li et al. (2003) synthesized a series of fluorescent histamine H2R antagonists starting from 3-(3-piperidin-1-ylmethylphenoxy)propylamine (the free base of the target compound). The primary amine was derivatized with five different fluorophores: fluorescein, acridine, dansyl, nitrobenzoxadiazole (NBD), and indolo[2,3-a]quinolizine. On the isolated spontaneously beating guinea pig right atrium, most fluorophore conjugates were only weakly active. However, the NBD-labeled substances proved to be potent H2R antagonists, achieving pA₂ values in the range of 7.5–8.0, which is comparable to the activity of famotidine (pA₂ ≈ 7.7–8.3 in the same tissue preparation) [1]. This demonstrates that the free primary amine of the target compound is uniquely suited for generating fluorescent probes with preserved receptor pharmacology—other fluorophore attachments (e.g., fluorescein, dansyl) largely ablate activity, meaning that the amine building block's intrinsic reactivity and steric accessibility are critical determinants of successful probe design [1].

Fluorescent H2 receptor antagonist NBD fluorophore Potentidine analog

Squaramide Radioligand UR-DE257 Built from This Scaffold: Kd 27–31 nM for H2R with >350-Fold Selectivity Over H3R and >350-Fold Over H1R/H4R

Baumeister et al. (2015) synthesized a series of piperidinomethylphenoxypropylamine-type H2R antagonists bearing different urea-equivalent groups (squaramides, amides, nitroethenediamines), all built from the 3-(3-piperidin-1-ylmethylphenoxy)propylamine scaffold. The tritiated squaramide [³H]UR-DE257 was radiolabeled (specific activity 63 Ci/mmol) and characterized in saturation and competition binding assays on Sf9 cell membranes expressing human receptor subtypes. [³H]UR-DE257 exhibited Kd values of 31 nM (saturation binding) and 20 nM (kinetic studies) for the human H2R. Its selectivity profile was: Ki hH₁R >10,000 nM, Ki hH₂R = 28 nM, Ki hH₃R = 3,800 nM, Ki hH₄R >10,000 nM [1]. This represents >350-fold selectivity for H2R over H1R and H4R, and >135-fold selectivity over H3R. By comparison, the clinically used H2 antagonist cimetidine exhibits pA₂ ≈ 6.1 on guinea pig atrium (corresponding to ~800 nM affinity) [2], indicating that squaramide elaboration of this amine scaffold yields a >25-fold affinity improvement over the first-generation H2 antagonist.

Radioligand binding H2 receptor selectivity Squaramide antagonist

Parent Drug Roxatidine (N-Hydroxyacetyl Derivative of This Amine) Shows pA₂ 7.14 vs Ranitidine 6.92 on Parietal Cell Adenylate Cyclase; 3–6× Cimetidine Potency

The target compound is the immediate metabolic precursor to roxatidine (N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}-2-hydroxyacetamide), the active H2R antagonist generated in vivo from the prodrug roxatidine acetate. In a comparative pharmacological study by Sewing et al. (1988), roxatidine and the clinical standards ranitidine and roxatidine acetate were compared on histamine-stimulated adenylate cyclase in isolated and enriched guinea pig parietal cells. Schild analysis yielded: roxatidine pA₂ = 7.14 ± 0.04; ranitidine pA₂ = 6.92 ± 0.01; roxatidine acetate pA₂ = 6.85 ± 0.86. On parietal cell acid secretion (¹⁴C-aminopyrine accumulation): roxatidine pA₂ = 7.03 ± 0.02; ranitidine pA₂ = 6.83 ± 0.10 [1]. In vivo, roxatidine exhibits an antisecretory potency approximately 3–6 times that of cimetidine and about twice that of ranitidine [2]. The free amine (target compound) itself is a weaker H2 antagonist than its N-acetylated derivative, confirming that the primary amine serves as the essential derivatization handle for potency optimization [3].

Roxatidine pharmacology Gastric acid secretion H2 antagonist potency ranking

Dihydrochloride Salt Stoichiometry (C₁₅H₂₆Cl₂N₂O, MW 321.29) Enables Precise Molar Calculations Versus Variable-Purity Free Base (C₁₅H₂₄N₂O, MW 248.36, mp 70–76 °C)

The dihydrochloride salt (CAS 87766-25-4) has a defined molecular formula C₁₅H₂₆Cl₂N₂O and molecular weight 321.29 g/mol, corresponding to exactly two HCl molecules per free base equivalent . The free base (CAS 73278-98-5) has MW 248.36 g/mol and a melting point of 70–76 °C, with predicted XLogP3 of 2.5 and pKa (amine) of 9.61 ± 0.10, indicating moderate lipophilicity and a basic primary amine . For synthetic applications requiring stoichiometric acylation, guanidinylation, or reductive amination at the primary amine, the dihydrochloride salt eliminates the ambiguity of variable free base purity and hygroscopicity. The conversion factor between salt and free base is 321.29/248.36 = 1.294, meaning that 1.294 g of dihydrochloride salt delivers exactly 1.000 g of free base amine equivalent upon neutralization—a precision not achievable with free base lots of variable purity and water content . Typical commercial specifications for the dihydrochloride salt are ≥95% (AKSci) or ≥98% (MolCore) purity .

Salt formulation Stoichiometric precision Amine hydrochloride

Evidence-Backed Procurement Scenarios for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Dihydrochloride


Development of Fluorescent or Radiolabeled H2R Pharmacological Tool Compounds

This dihydrochloride salt is the optimal starting material for synthesizing fluorescent (NBD-labeled) or tritiated (squaramide-type) histamine H2 receptor antagonists. The free primary amine released upon neutralization can be directly coupled to N-cyano-N′-substituted guanidines, squaric acid derivatives, or nitroethenediamine precursors. As demonstrated by Li et al. (2003), NBD-labeled conjugates built from this amine achieve pA₂ values of 7.5–8.0 on guinea pig atrium, comparable to famotidine [1]. Similarly, the tritiated squaramide [³H]UR-DE257 (Kd 27–31 nM, >350-fold H2/H1 selectivity) was constructed from this same scaffold [2]. The defined dihydrochloride stoichiometry ensures precise control of the amine-to-electrophile ratio in the key coupling step .

Medicinal Chemistry Campaigns Targeting Novel H2R Antagonists with Improved Selectivity or Duration of Action

For structure-activity relationship (SAR) programs exploring the piperidinomethylphenoxypropylamine chemotype, this compound provides the universal meta-substituted scaffold from which diverse urea-equivalent pharmacophores can be elaborated. The meta regiochemistry is identical to that of roxatidine (pA₂ 7.14 vs ranitidine 6.92 on parietal cell adenylate cyclase) and lamtidine (KB 0.0039 μM on guinea pig atrium) [1][2]. Critically, Bonjean and Schunack (1988) established that the meta-substituted scaffold exhibits SAR behavior opposite to that of ortho- and para-isomers when additional aromatic substituents are introduced, meaning that only the meta building block is suitable for exploring roxatidine/lamtidine-analogous chemical space . The dihydrochloride salt form further facilitates parallel synthesis workflows by enabling accurate solution-phase dispensing of the amine component.

Metabolite Identification and Impurity Reference Standard for Roxatidine Acetate Pharmaceutical Development

This compound is the primary active metabolite (M-1, desacetyl-roxatidine) of roxatidine acetate and is catalogued as Roxatidine Impurity 2 and Roxatidine Amine Impurity in pharmaceutical reference standard collections [1]. Its well-characterized dihydrochloride salt (CAS 87766-25-4, ≥95–98% purity) makes it suitable as a quantitative reference material for HPLC method validation, forced degradation studies, and metabolite profiling in roxatidine acetate formulation development [2]. The defined salt stoichiometry is particularly valuable for preparing calibration standards of known free base equivalent concentration, a requirement for validated bioanalytical methods [2].

Synthesis of BMY-25368-Type Cyclobutenedione H2 Antagonists with Extended Duration of Action

The primary amine of this compound reacts with 3,4-dimethoxy-1-cyclobutene-3,4-dione to yield the key intermediate for BMY-25368 (1-amino-2-[3-(3-piperidinomethylphenoxy)propylamino]-1-cyclobutene-3,4-dione), an H2R antagonist that is 9-fold more potent than ranitidine after intravenous administration in dogs and exhibits a markedly longer duration of action (potency relative to ranitidine increased from 3.2× at 1–3 h to 28× at 10–12 h post-dose) [1]. The dihydrochloride salt's defined stoichiometry is essential for this reaction, as excess free base would lead to bis-addition side products at the cyclobutenedione core [2].

Quote Request

Request a Quote for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.